3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid
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Overview
Description
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid is an organic compound characterized by the presence of a cyclopropyl group and an oxazole ring
Preparation Methods
One common method involves the regiospecific substitution of an allylic bromine atom with an acetamidomalonate group, followed by treatment with sodium hydride to form the cyclopropyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using common reagents such as halogens and nucleophiles.
Common reagents and conditions used in these reactions include sodium hydride for cyclopropyl group formation and various oxidizing or reducing agents for modifying the oxazole ring. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring and cyclopropyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding properties. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a therapeutic agent.
Comparison with Similar Compounds
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid can be compared with other similar compounds such as:
- 5-(4-Chlorophenyl)isoxazole-3-propionic acid
- 2-Amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of the cyclopropyl group and oxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-9(12)5-7(6-1-2-6)8-3-4-13-10-8/h3-4,6-7H,1-2,5H2,(H,11,12) |
InChI Key |
PNYUJZAEWDGMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(=O)O)C2=NOC=C2 |
Origin of Product |
United States |
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